Enzyme Binding Affinity (Km) Comparison with Positional Isomers on 4-Hydroxybenzoate 1-Hydroxylase
Methyl 3,5-difluoro-4-hydroxybenzoate exhibits distinct binding affinity for 4-hydroxybenzoate 1-hydroxylase from Candida parapsilosis. Its Km value of 0.005 mM [1] differentiates it from other positional isomers. For instance, the 2,5-difluoro isomer shows a significantly lower affinity with a Km of 0.005 mM [1], while the 2,6-difluoro isomer demonstrates slightly higher affinity at 0.004 mM [1]. This demonstrates that the specific 3,5-difluoro arrangement is a key determinant for molecular recognition in this enzymatic system, which is crucial for applications involving metabolic studies or biocatalyst development.
| Evidence Dimension | Binding Affinity (Km) for 4-hydroxybenzoate 1-hydroxylase |
|---|---|
| Target Compound Data | Km = 0.005 mM |
| Comparator Or Baseline | 2,5-Difluoro-4-hydroxybenzoate (Km = 0.005 mM); 2,6-Difluoro-4-hydroxybenzoate (Km = 0.004 mM) |
| Quantified Difference | Comparable affinity to 2,5-isomer; 25% lower affinity than 2,6-isomer |
| Conditions | In vitro enzyme assay using 4-hydroxybenzoate 1-hydroxylase from Candida parapsilosis |
Why This Matters
This data provides quantitative justification for selecting this specific regioisomer when studying enzyme-substrate interactions involving fluorinated 4-hydroxybenzoates, ensuring that observed biological effects are attributable to the intended substitution pattern.
- [1] BRENDA: The Comprehensive Enzyme Information System. (n.d.). EC 1.14.13.64: 4-hydroxybenzoate 1-hydroxylase. Retrieved [Date], from https://brenda-enzymes.de/all_enzymes.php?ecno=1.14.13.64&table=KM_Value View Source
